2-chloro-6-fluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide
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Overview
Description
2-chloro-6-fluoro-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H16ClFN2O2S and its molecular weight is 390.86. The purity is usually 95%.
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Scientific Research Applications
Imaging Agent Development
A study by Lang et al. (1999) discusses the synthesis of fluorinated derivatives of WAY 100635, highlighting the process of radiolabeling with fluorine-18 for PET imaging applications. These derivatives demonstrate significant potential in neuroimaging, specifically for assessing serotonin levels and receptor distribution, offering insights into neurological conditions and the brain's serotonergic system Lang et al., 1999.
Antimicrobial Applications
Patel and Patel (2010) explored the antimicrobial properties of fluoroquinolone-based 4-thiazolidinones, derived from a similar structural framework as the chemical . Their research indicates the potential of such compounds in combating bacterial and fungal infections, underscoring the importance of structural analogs in developing new antimicrobial agents Patel & Patel, 2010.
Fluorescent Probes for Sensing Applications
Tanaka et al. (2001) describe the use of benzothiazole analogs for creating fluorescent probes capable of sensing pH and metal cations. This application is crucial for biochemical and medical research, where sensitive and selective detection of specific ions or environmental conditions is required Tanaka et al., 2001.
Neurological Research
Kepe et al. (2006) utilized a derivative of the compound for PET imaging to quantify 5-HT1A receptor densities in Alzheimer's disease patients. This research demonstrates the utility of such compounds in understanding the progression of neurodegenerative diseases and could aid in the development of targeted therapies Kepe et al., 2006.
Development of Antitumor Agents
Hutchinson et al. (2001) report on the synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles, highlighting the antitumor potential of these compounds. Their research indicates that specific fluorinated derivatives exhibit potent cytotoxicity against certain cancer cell lines, suggesting a pathway for developing new anticancer drugs Hutchinson et al., 2001.
Mechanism of Action
Mode of Action
The presence of a thiazole ring and a benzamide group in its structure suggests that it might interact with its targets through hydrogen bonding or pi-stacking
Biochemical Pathways
Thiazole-containing compounds have been shown to exhibit diverse biological activities, including analgesic and anti-inflammatory effects . This suggests that the compound might affect pathways related to pain and inflammation, but further studies are needed to confirm this.
Pharmacokinetics
The presence of a methoxy group and a fluorine atom in its structure suggests that it might have good bioavailability due to increased lipophilicity . .
Result of Action
Given the potential analgesic and anti-inflammatory activities of thiazole-containing compounds , it is possible that the compound might have similar effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2S/c1-25-14-7-5-12(6-8-14)19-23-13(11-26-19)9-10-22-18(24)17-15(20)3-2-4-16(17)21/h2-8,11H,9-10H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFYEKUIMUWHDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.